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Technical Support Center: Validating DBPR112 Target Engagement in Cells

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Compound of Interest		
Compound Name:	DBPR112	
Cat. No.:	B606981	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of **DBPR112**, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is **DBPR112** and what is its mechanism of action?

A1: **DBPR112**, also known as Gozanertinib, is an orally active, furanopyrimidine-based irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its mechanism of action involves forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification irreversibly blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2][3] **DBPR112** is effective against both wild-type EGFR and clinically relevant mutant forms, including those with the T790M resistance mutation.[1]

Q2: Why is it important to validate **DBPR112** target engagement in cells?

A2: Validating target engagement is a critical step in drug discovery to confirm that a compound interacts with its intended target in a cellular environment. This confirmation provides evidence that the observed phenotypic effects, such as inhibition of cell proliferation, are a direct result of



the drug binding to its target. For a covalent inhibitor like **DBPR112**, it is also important to verify the formation of the covalent adduct with the target protein.

Q3: What are the primary methods to validate **DBPR112** target engagement in cells?

A3: The primary methods for validating **DBPR112** target engagement in cells include:

- Western Blotting: To assess the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK). A decrease in phosphorylation indicates inhibition of EGFR kinase activity.
- Cellular Thermal Shift Assay (CETSA): This method measures the stabilization of EGFR upon DBPR112 binding, which alters the protein's melting point.
- NanoBRET™ Target Engagement Assay: A live-cell, proximity-based assay that can quantify
 the binding of DBPR112 to EGFR in real-time.

Quantitative Data Summary

The following tables summarize key quantitative data for **DBPR112** from various assays.

Table 1: In Vitro Kinase and Cellular Proliferation Inhibition

Target/Cell Line	Assay Type	IC50/CC50	Reference
EGFR (Wild-Type)	Kinase Assay	15 nM	[4]
EGFR (L858R/T790M)	Kinase Assay	48 nM	[4]
A431 (EGFR WT)	Cell Proliferation	1.02 μΜ	[4]
HCC827 (EGFR ex19del)	Cell Proliferation	25 nM	[4]
H1975 (EGFR L858R/T790M)	Cell Proliferation	620 nM	[4]

Table 2: Cellular Target Engagement Data (Hypothetical Data for Illustrative Purposes)



Assay Type	Cell Line	Parameter	Value
CETSA	H1975	ΔTm (°C)	3.5
NanoBRET™	HEK293T-EGFR	IC50	55 nM

Note: Specific CETSA and NanoBRET[™] quantitative data for **DBPR112** were not available in the searched literature. The values in Table 2 are hypothetical and serve as an example of how such data would be presented.

Experimental Protocols & Troubleshooting Western Blotting for EGFR Phosphorylation

Objective: To determine the effect of **DBPR112** on the phosphorylation of EGFR and its downstream targets, p-AKT and p-ERK.

Detailed Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., A431, H1975) and grow to 70-80% confluency.
 - Starve cells in serum-free media for 12-16 hours.
 - Treat cells with varying concentrations of **DBPR112** (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
 - For a positive control, stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:



- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins on an 8-10% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify band intensities using densitometry software.
 - Normalize the phosphorylated protein signal to the total protein signal.

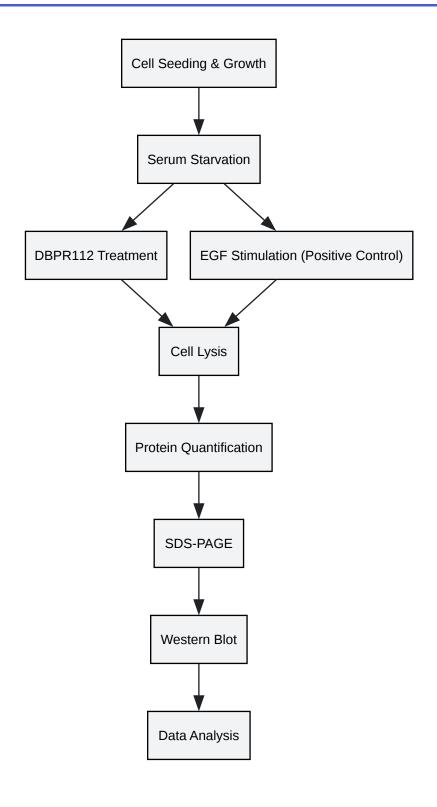
Troubleshooting Guide: Western Blotting



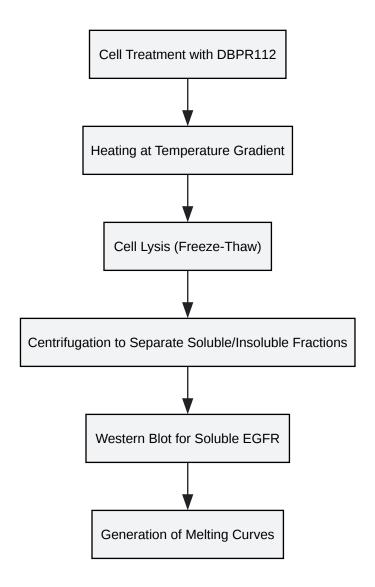
Issue	Possible Cause	Suggested Solution
No or weak p-EGFR signal in positive control	Inactive EGF; Insufficient stimulation time; Phosphatase activity.	Use fresh EGF; Optimize stimulation time; Ensure phosphatase inhibitors are included in lysis buffer.
High background	Insufficient blocking; Antibody concentration too high; Insufficient washing.	Increase blocking time; Optimize primary and secondary antibody concentrations; Increase number and duration of washes.
Inconsistent results between experiments	Variation in cell confluency, treatment times, or protein loading.	Standardize all experimental parameters meticulously. Use a reliable loading control (e.g., GAPDH, β-actin).
No decrease in phosphorylation with DBPR112	Inactive compound; Insufficient treatment time for covalent binding; Cell line resistance.	Verify compound activity; Increase incubation time; Confirm cell line sensitivity and EGFR mutation status.

Experimental Workflow for Western Blotting

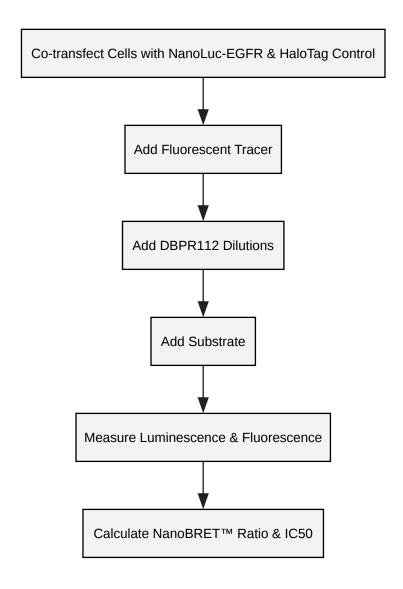




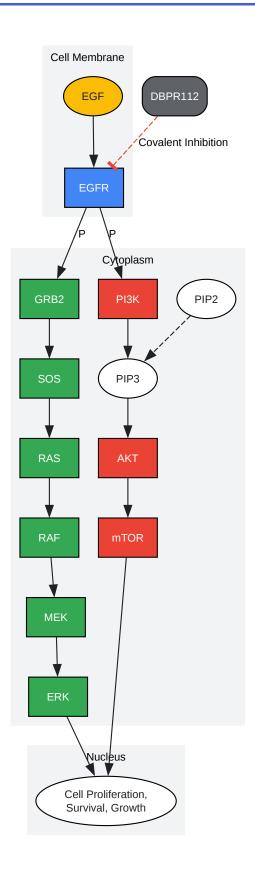












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